[(4-Ethenylphenyl)methylidene]propanedioic acid
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Overview
Description
[(4-Ethenylphenyl)methylidene]propanedioic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Ethenylphenyl)methylidene]propanedioic acid typically involves the reaction of 4-ethenylbenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 4-ethenylbenzaldehyde reacts with the active methylene group of malonic acid to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[(4-Ethenylphenyl)methylidene]propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
[(4-Ethenylphenyl)methylidene]propanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of [(4-Ethenylphenyl)methylidene]propanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its aromatic structure allows it to interact with proteins and nucleic acids, potentially leading to therapeutic effects .
Comparison with Similar Compounds
[(4-Ethenylphenyl)methylidene]propanedioic acid can be compared with similar compounds such as:
Malonic acid: A simpler dicarboxylic acid with similar reactivity but lacking the aromatic component.
Cinnamic acid: An aromatic compound with a similar structure but different functional groups.
Benzaldehyde derivatives: Compounds with similar aromatic structures but different substituents.
Properties
CAS No. |
61372-94-9 |
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Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
2-[(4-ethenylphenyl)methylidene]propanedioic acid |
InChI |
InChI=1S/C12H10O4/c1-2-8-3-5-9(6-4-8)7-10(11(13)14)12(15)16/h2-7H,1H2,(H,13,14)(H,15,16) |
InChI Key |
XSOUIEOIAJWSRU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C=C(C(=O)O)C(=O)O |
Origin of Product |
United States |
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